Bioactivity Fingerprint: CAS 380664-05-1 Displays Multi-Target Activity in the Sub-10 μM Range, in Contrast to the H1-Selective Profile of the 1-Methyl Prototype
A curated molecular bioactivity map for CAS 380664-05-1 reports activity values across multiple protein targets and cell lines, with a portion of measured bioactivities falling in the ≤0.1 μM range and an additional set in the >0.1 μM to ≤10 μM range [1]. This multi-target bioactivity fingerprint contrasts with the well-characterized 1-methyl analog (4-benzyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one), which has been specifically optimized as a selective H1-antihistaminic agent (76% bronchospasm protection in guinea pig, with only 7% sedation) and for which broader target profiling data are not reported [2]. The difference in bioactivity breadth is mechanistically plausible given the additional aromatic ring and thioether sulfur in the 1-benzylsulfanyl side chain, which can engage hydrophobic pockets and form sulfur–π or chalcogen-bonding interactions unavailable to the 1-methyl substituent.
| Evidence Dimension | Bioactivity breadth (number and range of targets engaged) |
|---|---|
| Target Compound Data | Bioactivity values ≤0.1 μM on at least one protein target; additional bioactivities in the 0.1–10 μM range across multiple cell-line/protein assays (molbic curated database) [1] |
| Comparator Or Baseline | 1-Methyl analog (4-benzyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one): specifically profiled for H1-antihistaminic activity (76% protection); no broader target-engagement data published [2] |
| Quantified Difference | CAS 380664-05-1 demonstrates measurable bioactivity across multiple unrelated targets (sub-10 μM); 1-methyl analog is reported as a single-target (H1) agent |
| Conditions | Molbic integrated bioactivity database (target protein binding and cell-line assays); H1-antihistaminic assay in conscious guinea pig histamine-induced bronchospasm model |
Why This Matters
For phenotypic screening or polypharmacology campaigns, CAS 380664-05-1 offers a broader bioactivity footprint than the H1-optimized 1-methyl analog, making it a more suitable candidate for target deconvolution and probe discovery programs.
- [1] Molbic (Molecular Bioactivity Related to the Compound). Compound Information for CP0037646 (4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one). https://molbic.idrblab.net/data/compound/details/CP0037646 (accessed 2026-05-09). View Source
- [2] Alagarsamy, V.; Solomon, V. R.; Murugan, M. Synthesis and pharmacological investigation of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new class of H1-antihistaminic agents. Bioorg. Med. Chem. 2007, 15 (12), 4009–4015. DOI: 10.1016/j.bmc.2007.04.001. View Source
